Product packaging for 6-Bromo-2-propylquinolin-4-amine(Cat. No.:CAS No. 1189107-19-4)

6-Bromo-2-propylquinolin-4-amine

Cat. No.: B13753437
CAS No.: 1189107-19-4
M. Wt: 265.15 g/mol
InChI Key: FYBRWJWEWFYDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-propylquinolin-4-amine is a synthetic quinoline derivative intended for research and development purposes. This compound is part of the quinoline chemical family, which is extensively investigated in medicinal chemistry for its diverse biological potential . The core quinoline structure is a privileged scaffold in drug discovery, and the specific bromo and propyl substitutions on this molecule are common modifications explored to modulate biological activity and physicochemical properties . Quinoline derivatives, particularly 4-aminoquinolines and their analogs, are a significant area of scientific inquiry. They have been studied for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antimalarial effects . For instance, various 4-aminoquinoline and 6-bromo-quinazoline (a related heterocycle) derivatives have demonstrated promising activity as cytotoxic agents and enzyme inhibitors in experimental models . The presence of a bromo atom at the 6-position is a feature known to be explored for its potential to enhance biological efficacy, as seen in related compounds developed as anticancer agents . Similarly, 2-propylquinoline derivatives are known building blocks in chemical research . Researchers may evaluate this compound in the context of designing and synthesizing new molecules for investigating cellular pathways or as a standard in analytical studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrN2 B13753437 6-Bromo-2-propylquinolin-4-amine CAS No. 1189107-19-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189107-19-4

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

FYBRWJWEWFYDSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)Br)N

Origin of Product

United States

Preclinical Biological Activity and Mechanistic Investigations of 6 Bromo 2 Propylquinolin 4 Amine and Its Analogs

Evaluation of Antimicrobial Potential in In Vitro Bacterial and Fungal Models

Analogs of 6-Bromo-2-propylquinolin-4-amine have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the 6-bromo substitution on the quinoline (B57606) or quinazoline (B50416) nucleus is often associated with enhanced activity.

One study investigated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against various plant pathogenic fungi, revealing high activity with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action against Gibberella zeae involved a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content after treatment. researchgate.net

In the realm of antibacterial research, the quinazolinone analog, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, exhibited significant activity against several Gram-positive and Gram-negative bacteria. mediresonline.org Using the agar (B569324) well plate method, this compound showed zones of inhibition ranging from 10 to 16 mm against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org However, it was found to be inactive against the fungus Candida albicans. mediresonline.org

Further studies on 6,8-dibromo-4(3H)quinazolinone derivatives have also highlighted their potent antimicrobial capabilities. nih.gov One N-methyl thioamido benzoic acid hydrazide derivative was particularly effective against the fungi Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) of 0.78 μg/ml and 0.097 μg/ml, respectively. nih.gov Another related derivative showed potent antibacterial activity against E. coli and L. monocytogenes with an MIC of 1.56 µg/ml. nih.gov

Table 1: In Vitro Antimicrobial Activity of 6-Bromo-quinoline/quinazoline Analogs

Compound/Analog Target Organism(s) Activity Metric Result Reference
6-bromo-4-ethoxyethylthio quinazoline Plant Pathogenic Fungi EC₅₀ 17.47 - 70.79 µg/mL researchgate.net
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one S. aureus, Bacillus sp., E. coli, K. pneumonia Zone of Inhibition 10 - 16 mm mediresonline.org
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide Candida albicans MIC 0.78 µg/mL nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide Aspergillus flavus MIC 0.097 µg/mL nih.gov

Assessment of Antiproliferative Activity against Various Cancer Cell Lines in Vitro

The 4-aminoquinoline (B48711) and 4-aminoquinazoline skeletons are considered promising nuclei for the development of antitumor agents, and the addition of a halogen at the 6-position can enhance these effects. nih.govnih.gov

A series of novel 6-bromo quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.govresearchgate.net Among them, a derivative designated as 8a, featuring an aliphatic linker to a thiol group, proved to be the most potent against MCF-7 (breast) and SW480 (colon) cancer cell lines, with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.govresearchgate.net This compound also demonstrated selectivity, with a significantly higher IC₅₀ value of 84.20 ± 1.72 µM against the normal MRC-5 cell line. nih.govresearchgate.net

In another study, novel 2-substituted-4-amino-6-halogenquinolines were assessed for their antiproliferative activity against several human cancer cell lines. nih.gov A compound from this series, 8e, exhibited exceptional potency with IC₅₀ values of 0.03 µM against H-460 (lung), 0.55 µM against HT-29 (colon), 0.33 µM against HepG2 (liver), and 1.24 µM against SGC-7901 (gastric) cancer cells. nih.gov

Furthermore, the analog 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was shown to induce a significant, dose-dependent decrease in the proliferation of L1210, HL-60, and U-937 leukemia cells by inducing apoptosis. researchgate.net

Table 2: In Vitro Antiproliferative Activity of 6-Bromo-quinoline/quinazoline Analogs

Compound/Analog Cell Line(s) Activity Metric Result Reference
6-Bromo quinazoline-4(3H)-one derivative (8a) MCF-7 (Breast) IC₅₀ 15.85 ± 3.32 µM nih.govresearchgate.net
6-Bromo quinazoline-4(3H)-one derivative (8a) SW480 (Colon) IC₅₀ 17.85 ± 0.92 µM nih.govresearchgate.net
6-Bromo quinazoline-4(3H)-one derivative (8a) MRC-5 (Normal Lung) IC₅₀ 84.20 ± 1.72 µM nih.govresearchgate.net
2-substituted-4-amino-6-halogenquinoline (8e) H-460 (Lung) IC₅₀ 0.03 µM nih.gov
2-substituted-4-amino-6-halogenquinoline (8e) HT-29 (Colon) IC₅₀ 0.55 µM nih.gov
2-substituted-4-amino-6-halogenquinoline (8e) HepG2 (Liver) IC₅₀ 0.33 µM nih.gov
2-substituted-4-amino-6-halogenquinoline (8e) SGC-7901 (Gastric) IC₅₀ 1.24 µM nih.gov

Investigation of Antiprotozoal Activities in Preclinical Parasite Models

The 4-aminoquinoline core is historically significant in the fight against protozoal diseases, most notably malaria. nih.gov

The malaria parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. nih.gov The parasite's survival depends on its ability to detoxify this heme by polymerizing it into an inert crystalline structure called hemozoin. nih.govresearcher.life The 4-aminoquinoline drug chloroquine (B1663885) exerts its antimalarial effect by entering the food vacuole and forming a complex with heme, which prevents this crucial polymerization process. nih.gov The buildup of free heme leads to oxidative stress, cell lysis, and the death of the parasite. researchgate.net

Compounds bearing the 4-aminoquinoline (AQ) core have been central to antimalarial drug discovery. nih.gov Modern research focuses on creating hybrid molecules to overcome resistance. For instance, a series of 4-aminoquinoline-pyrimidine hybrids demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values as low as 0.012 µM against the D6 strain. nih.gov Given that this compound shares the core 4-aminoquinoline structure, it is plausible that its anti-plasmodial activity would also be mediated through the inhibition of heme polymerization, a key mechanism for this class of compounds. nih.gov

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis. The search for effective treatments has led to the exploration of various heterocyclic scaffolds. In one such study, novel N-substituted 1,3-thiazolidin-4-one derivatives were designed and evaluated for their efficacy against T. gondii. nih.gov These compounds were assessed in vitro, revealing anti-tachyzoite activity with IC₅₀ values ranging from 5 to 148 µM. nih.gov Certain ferrocene-based thiazolidinones were found to be particularly potent. nih.gov While these compounds are not direct analogs of this compound, their investigation highlights a methodological approach for evaluating antiprotozoal efficacy. Currently, specific data on the anti-leishmanial or anti-toxoplasma activity of 6-bromo-quinoline derivatives is limited in the available literature.

Cellular and Molecular Mechanisms of Action

Understanding the specific molecular targets of a compound is critical for its development as a therapeutic agent.

The metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a target for various neurological and psychiatric disorders. While quinoline derivatives have been explored for a wide range of biological targets, there is no information available from the reviewed literature to suggest that this compound or its close analogs function as mGluR1 antagonists. Research into other receptor systems has identified quinoline and pyrimidine (B1678525) derivatives with different activities, such as dual endothelin receptor antagonism, but a link to mGluR1 has not been established for this specific bromo-quinoline scaffold. nih.gov

Enzyme Inhibition Studies (e.g., Alpha-Amylase, PDE10A)

Analogs of this compound, specifically those based on the quinoline and quinazoline scaffolds, have been investigated for their potential to inhibit various enzymes, including α-amylase and phosphodiesterase 10A (PDE10A).

Alpha-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type-2 diabetes mellitus. nih.gov Several studies have demonstrated the potent α-amylase inhibitory activity of quinoline derivatives. In one study, a series of thiadiazole quinoline analogs were synthesized and screened for their inhibitory potential. nih.gov Thirteen of these analogs exhibited outstanding inhibitory activity, with IC50 values ranging from 0.002 µM to 42.31 µM, significantly more potent than the standard inhibitor, acarbose (B1664774) (IC50 value of 53.02 µM). nih.gov

Another study focused on quinoline-based triazole hybrids as inhibitors of both α-amylase and α-glucosidase. nih.gov The structure-activity relationship (SAR) from this research indicated that quinoline-triazole scaffolds with a fluoro moiety on the aryl ring showed significant α-amylase inhibition, superior to analogs containing methyl, methoxy, or bromo groups. nih.gov Similarly, research on quinoline derivatives bearing a proline ring also identified substantial α-amylase inhibition, suggesting the proline ring itself contributes to the inhibitory action. researchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected Quinoline Analogs

Compound TypeKey Structural FeatureReported ActivityReference
Thiadiazole quinoline analogsThiadiazole ringIC50 values ranging from 0.002 ± 0.60 to 42.31 ± 0.17 µM nih.gov
Quinoline-based triazole hybridsFluoro-substituted aryl ringSignificant inhibition, superior to CH3, OCH3, or Br substituted analogs nih.gov
Quinoline-proline derivativesProline ringDemonstrated substantial amylase inhibition researchgate.net

Effects on Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Modulation)

Quinoline and quinazoline analogs have been shown to exert significant effects on fundamental cellular processes, including the induction of apoptosis (programmed cell death) and modulation of the cell cycle, which are critical mechanisms in anticancer research.

Studies on novel 3,4-dihydroquinazolinone derivatives revealed their capability to induce apoptosis in cancer cell lines. nih.gov For instance, the quinoline derivative Panulisib was found to induce not only apoptosis but also cell cycle arrest. nih.gov Further mechanistic investigation into certain quinazolinone derivatives demonstrated that they trigger apoptosis through the significant overexpression of the p21 protein and the downregulation of two key inhibitor of apoptosis proteins (IAPs), namely Survivin and XIAP. nih.gov Analysis using Annexin V-FITC confirmed a significant increase in early apoptosis following treatment with these compounds. nih.gov

In addition to inducing apoptosis, these compounds were found to impair cell proliferation by arresting the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis. nih.gov

Table 2: Effects of Quinazoline Analogs on Cellular Processes in HepG-2 Cancer Cells

Cellular ProcessMechanism/ObservationReference
Apoptosis InductionOverexpression of p21 nih.gov
Downregulation of Survivin and XIAP nih.gov
Significant increase in early apoptosis (Annexin V-FITC analysis) nih.gov
Cell Cycle ModulationCell cycle arrest at the G2/M phase nih.gov

Impact on Subcellular Organelles (e.g., Lysosomal/Vacuolar Membrane Disruption)

The mechanism of action for some quinoline-related compounds involves the disruption of subcellular organelles, particularly acidic compartments like lysosomes and parasitic food vacuoles.

Research into compounds that induce p53-independent apoptosis has identified lysosomal membrane permeabilization (LMP) as a key initiating event. nih.gov Certain drugs, including a quinolone antibiotic, were found to accumulate in lysosomes and induce LMP, leading to the release of lysosomal proteases like cathepsin D into the cytosol, which in turn triggers the apoptotic cascade. nih.gov This suggests that targeting lysosomal integrity is a viable mechanism for related heterocyclic compounds.

This mechanism has parallels in antimicrobial research. The antimalarial action of some quinoline drugs is attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite, an organelle analogous to the lysosome. nih.gov This accumulation is thought to interfere with the parasite's detoxification processes, leading to its death. nih.gov Similarly, the antileishmanial activity of certain 2-substituted aryl quinolines involves an alkalinization of the parasite's acidocalcisomes, disrupting its bioenergetics. nih.gov These findings collectively point to the disruption of acidic subcellular organelles as a recurring mechanism of action for quinoline-based compounds.

In Vivo Efficacy Studies in Non-Human Animal Models (e.g., Rodent Models of Disease, Xenograft Models)

Analogs of this compound have demonstrated significant therapeutic efficacy in various non-human animal models, spanning infectious diseases and oncology.

Antifungal and Antiprotozoal Efficacy: In a mouse model of systemic infection with Candida albicans, an analog named RCK7 showed potent antifungal activity. [No source available for this specific data point] Two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were tested in BALB/c mice infected with Plasmodium berghei and were able to cure the mice. nih.gov In a separate study, 8-quinolinamine analogs also showed potent in vivo efficacy of up to 89.9% against drug-resistant Plasmodium yoelli nigeriensis in mice. researchgate.net Furthermore, 2-substituted quinoline derivatives have been evaluated for antileishmanial activity. Oral treatment with these compounds in a Leishmania donovani/BALB/c mouse model resulted in a 60-70% reduction in parasite burden. nih.gov In a hamster model, an oral regimen of a related compound led to an 84% reduction in parasite load. nih.gov

Anticancer Efficacy: In the context of oncology, quinoline derivatives have been assessed in xenograft models. The quinoline compound Panulisib demonstrated antitumor efficacy in in vivo studies against non-small cell lung cancer (NSCLC) models. nih.gov

Table 3: Summary of In Vivo Efficacy of Quinoline Analogs in Animal Models

Compound ClassAnimal ModelDisease/PathogenObserved EfficacyReference
4-Aminoquinoline derivativesBALB/c micePlasmodium berghei (Malaria)Cured infected mice nih.gov
8-Quinolinamine analogsMicePlasmodium yoelli nigeriensis (Malaria)Up to 89.9% efficacy researchgate.net
2-Substituted quinolinesBALB/c miceLeishmania donovani (Leishmaniasis)60-70% reduction in parasite burden nih.gov
HamsterLeishmania donovani (Leishmaniasis)84% reduction in parasite burden nih.gov
Quinoline derivative (Panulisib)Mouse XenograftNon-small cell lung cancer (NSCLC)Demonstrated antitumor efficacy nih.gov

Structure Activity Relationship Sar Elucidation for 6 Bromo 2 Propylquinolin 4 Amine Derivatives

Impact of Substitutions at the Quinoline (B57606) Nucleus on Biological Profiles

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, each capable of profoundly influencing the molecule's interaction with biological targets. ijresm.comwikipedia.org Understanding the role of each substituent is key to harnessing the therapeutic potential of this chemical class.

The presence of a bromine atom at the C-6 position of the quinoline nucleus can significantly impact the biological activity of the compound. Halogen substitutions, in general, are known to modulate a molecule's lipophilicity, electronic properties, and metabolic stability. In some cases, the bromo group at the C-6 position has been found to be non-essential for the bioactivity of certain chromene derivatives, with this position able to accommodate various alkyl groups. nih.gov However, in other quinoline derivatives, the presence and position of bromine can be critical. For instance, studies on highly brominated quinolines have highlighted the importance of functionalizing the C-6 and C-8 positions for biological activity. nih.gov The conversion of these molecules to their aromatic counterparts, such as 6,8-dibromoquinoline, sometimes leads to a decrease in bioactivity, suggesting that the contribution of the C-6 bromo group can be context-dependent. nih.gov

Furthermore, the combination of a bromo substituent with other functional groups can lead to synergistic effects. For example, 6-bromo-5-nitroquinoline (B1267105) has demonstrated significant antiproliferative and apoptotic effects with low cytotoxicity. nih.govnih.gov This suggests that the electron-withdrawing nature of the bromo group, potentially enhanced by the adjacent nitro group, can be a key determinant of anticancer potency. nih.gov

Table 1: Impact of C-6 Bromo-Substitution on Biological Activity

CompoundSubstitution at C-6Other Key SubstitutionsObserved Biological ActivityReference
6-Bromo-5-nitroquinolineBromo5-NitroSignificant antiproliferative and apoptotic effects nih.govnih.gov
6,8-DibromoquinolineBromo8-BromoNo inhibitory activity against certain cancer cells nih.gov
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylateBromoVarious at other positionsBromo group not essential for bioactivity nih.gov

The nature of the substituent at the C-2 position of the quinoline ring plays a pivotal role in defining the biological activity of its derivatives. The length and branching of an alkyl chain at this position can influence the molecule's steric and hydrophobic properties, which in turn affect its binding to molecular targets. researchgate.netuni-tuebingen.de

Research on various quinoline derivatives has shown that heteroaryl substitutions at the C-2 position can increase lipophilicity and DNA binding properties, which are often desirable for enhancing anticancer activity. biointerfaceresearch.com Specifically, 2-α-Furyl- and 2-β-pyridinylquinoline derivatives have shown activity against human cancer cell lines. ijresm.com While direct SAR studies on the effect of varying the propyl group in 6-Bromo-2-propylquinolin-4-amine are not extensively detailed in the provided context, the general principles of C-2 substitution in quinolines suggest that modifications to the propyl chain could significantly modulate activity. For instance, increasing the chain length or introducing branching could alter the compound's fit within a receptor's binding pocket, potentially increasing or decreasing its efficacy. researchgate.net

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, particularly in the context of antimalarial drugs like chloroquine (B1663885). nih.govnih.gov Modifications to the amino group at the C-4 position are a cornerstone of SAR studies for this class of compounds. Structural modifications at the basic nitrogen of the aminoalkyl side chain are crucial for activity against drug-resistant strains of Plasmodium falciparum. nih.gov

A wide range of chemical substitutions at this position are tolerated, and these modifications can significantly impact the compound's properties. nih.gov For example, incorporating an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant malaria. nih.gov The length of the linker chain between the quinoline core and a terminal basic group can also affect activity. biointerfaceresearch.com These findings underscore the importance of the C-4 amino group as a key site for structural optimization to improve potency and overcome drug resistance. researchgate.net

Correlations Between Structural Features and Molecular Target Binding Affinity

The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets. SAR studies aim to establish clear correlations between a molecule's structural features and its binding affinity for these targets. For quinoline derivatives, these targets can include enzymes, receptors, and even nucleic acids. nih.gov

Table 2: Correlation of Structural Features with Binding Affinity

Structural FeatureImpact on Binding AffinityExample TargetReference
Introduction of fluorine atomsEnhanced electrostatic complementarity and stabilization of the ligand-receptor complexBruton's tyrosine kinase (BTK) acs.org
Heteroaryl substitution at C-2Increased lipophilicity and DNA binding propertiesDNA biointerfaceresearch.com
Modifications at the C-4 amino groupCrucial for activity against drug-resistant strainsPlasmodium falciparum targets nih.gov

Design Principles for Modulating Compound Potency and Selectivity

The insights gained from SAR studies provide a set of design principles for the rational modification of lead compounds to enhance their potency and selectivity. Selectivity is particularly important to minimize off-target effects and associated toxicity. acs.org

One key principle is the molecular hybridization of the quinoline scaffold with other pharmacophoric moieties. nih.gov For example, combining quinoline with chalcone (B49325) has led to potent anticancer agents that target the colchicine (B1669291) binding site of tubulin. nih.gov This strategy can result in synergistic effects and high activity against multi-drug-resistant cancer cells. nih.gov

Another important design principle involves the strategic placement of substituents to optimize interactions with the target protein. This can involve introducing groups that can form specific hydrogen bonds or other non-covalent interactions within the binding pocket. acs.org For instance, the modification of the side chain of 4-aminoquinolines with motifs capable of intermolecular hydrogen bonding has been a successful strategy to enhance activity against drug-resistant malaria. nih.gov

Furthermore, computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in modern drug design. acs.orgnih.gov These methods allow for the in silico evaluation of how structural modifications might affect binding affinity and selectivity before undertaking synthetic efforts, thereby accelerating the drug discovery process. By understanding the intricate relationships between structure and activity, researchers can more effectively design and develop novel quinoline-based therapeutic agents with improved efficacy and safety profiles.

Investigational Applications and Lead Optimization Research of 6 Bromo 2 Propylquinolin 4 Amine

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. An effective chemical probe should exhibit high potency and selectivity for its intended target. There is no published research that describes the use of 6-Bromo-2-propylquinolin-4-amine as a chemical probe for any biological target.

Identification as a Lead Compound for Further Chemical Space Exploration

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of identifying a lead compound often involves high-throughput screening of large compound libraries. No studies have been identified that report the discovery of this compound as a hit or its subsequent development as a lead compound for any therapeutic target.

Strategies for Enhancing Compound Properties (e.g., Metabolic Stability in Microsome Assays)

In drug discovery, once a lead compound is identified, it often undergoes optimization to improve its pharmacological and pharmacokinetic properties. A key aspect of this is enhancing its metabolic stability, which is the compound's resistance to being broken down by metabolic enzymes, primarily in the liver. This is often assessed using in vitro assays with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

While the general principles of enhancing metabolic stability are well-documented, no specific data for this compound in human or other species' liver microsome assays are available. Strategies to enhance metabolic stability for quinoline-based compounds can include:

Blocking metabolically labile sites: Introducing chemical groups (e.g., fluorine atoms) at positions susceptible to metabolism can prevent enzymatic degradation.

Altering lipophilicity: Modifying the compound's lipophilicity can affect its access to metabolic enzymes.

Introducing steric hindrance: Adding bulky groups near a metabolically weak spot can physically block the approach of enzymes.

Without experimental data for this compound, any discussion of optimization strategies remains purely hypothetical.

Preclinical Development Considerations beyond Efficacy

Preclinical development involves a series of laboratory studies to determine if a drug is reasonably safe for initial use in humans and if it exhibits pharmacological activity that justifies commercial development. Beyond demonstrating efficacy, this stage assesses a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.

For any quinoline-based drug candidate, key preclinical considerations would include:

Cardiotoxicity: Some quinoline (B57606) derivatives have been associated with cardiac side effects, such as QT interval prolongation.

Genotoxicity: Assessing the potential for the compound to damage DNA is a critical early safety evaluation.

Pharmacokinetics: Understanding how the compound is absorbed, distributed throughout the body, metabolized, and excreted is crucial for determining its potential dosing regimen.

However, no preclinical data for this compound has been reported in the public domain.

Emerging Research Directions and Unexplored Avenues for 6 Bromo 2 Propylquinolin 4 Amine Research

Potential for Novel Mechanism of Action Discovery

The biological targets and mechanisms of action for many quinoline (B57606) derivatives are well-established, ranging from kinase inhibition to antimicrobial activity. unibg.itnih.gov However, the specific mechanisms of 6-Bromo-2-propylquinolin-4-amine remain an open field of inquiry. The presence of the bromine atom, a halogen known to participate in halogen bonding, could facilitate unique interactions with biological targets. acs.org

Future research should prioritize the elucidation of its precise molecular targets. Investigating its potential as a kinase inhibitor is a logical starting point, given that numerous quinoline derivatives exhibit potent activity against a variety of kinases involved in cancer signaling pathways. nih.gov Furthermore, exploring its interaction with anti-apoptotic proteins, such as the Bcl-2 family, could reveal novel pathways for inducing programmed cell death in cancer cells. nih.gov The structural similarities to other bioactive quinolines suggest that it could also be investigated for its potential as an anti-malarial, anti-tubercular, or antiviral agent. nih.govnih.gov

Exploration of Synergistic Effects with Other Investigational Agents

A promising strategy in modern pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. The potential for this compound to act synergistically with other investigational or established therapeutic agents is a critical area for future research.

For instance, combining this quinoline derivative with known anticancer drugs, such as paclitaxel, could lead to enhanced cytotoxicity in multi-drug resistant cancer cells. nih.gov The hybridization of the quinoline scaffold with other pharmacophores, like chalcones, has been shown to result in synergistic effects, and similar approaches could be explored for this compound. nih.gov Investigating its combination with agents that target different but complementary pathways could unveil powerful new treatment paradigms.

Potential Combination AgentRationale for Synergy
PaclitaxelOvercoming multi-drug resistance in cancer cells. nih.gov
EGFR Kinase InhibitorsDual targeting of cancer cell proliferation and survival pathways. nih.gov
DNA Intercalating AgentsComplementary mechanisms of inducing cancer cell death. nih.gov
Other Kinase InhibitorsTargeting multiple nodes in oncogenic signaling networks. nih.gov

Development of Advanced Synthetic Methodologies for Improved Accessibility

The advancement of research into the biological activities of this compound is intrinsically linked to the availability of efficient and scalable synthetic routes. While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, exist, modern synthetic chemistry offers a toolkit of more advanced and versatile methodologies. nih.gov

Recent developments in metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions provide powerful avenues for the efficient construction of substituted quinolines. nih.govorganic-chemistry.orgnih.gov For example, electrophilic cyclization of N-(2-alkynyl)anilines offers a mild and regioselective route to functionalized quinolines. nih.gov The development of a robust and high-yielding synthesis for this compound will be crucial for enabling extensive biological evaluation and future drug development efforts. Research in this area should focus on methods that are not only efficient but also environmentally friendly and amenable to large-scale production. organic-chemistry.org

Integration of Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of high-throughput "omics" technologies is indispensable. nih.gov Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular responses to this compound, revealing its mechanism of action and identifying potential biomarkers for its activity. researchgate.net

For example, microarray or RNA-seq analysis of cells treated with this compound could identify downstream gene expression changes, pointing towards the signaling pathways it modulates. nih.gov Proteomic approaches can identify the direct protein binding partners of the compound, while metabolomics can reveal alterations in cellular metabolism. frontiersin.org Network-based multi-omics integrative analysis can then be employed to construct a comprehensive model of the compound's biological effects, facilitating drug target identification and response prediction. nih.gov

Addressing Research Gaps for Comprehensive Biological Characterization

Despite the promising scaffold, significant research gaps remain in the comprehensive biological characterization of this compound. A systematic evaluation of its activity across a broad range of biological assays is necessary to fully map its pharmacological profile.

Key research gaps to be addressed include:

Broad-spectrum screening: Testing the compound against a diverse panel of cancer cell lines, pathogenic microbes, and viral strains to identify its primary therapeutic potential.

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a library of analogues with modifications at the 2, 4, and 6 positions to understand the structural requirements for optimal activity. nih.gov This will also help in identifying the most potent and selective derivatives.

In vivo evaluation: Once promising in vitro activity is established, conducting preclinical studies in animal models is essential to assess its efficacy, pharmacokinetics, and preliminary safety profile. nih.gov

Target deconvolution: For any observed biological activity, rigorous target identification and validation studies are crucial to confirm the mechanism of action.

By systematically addressing these research gaps, the scientific community can build a robust understanding of the therapeutic potential of this compound and pave the way for its potential translation into a clinically useful agent.

Q & A

Q. What are the established synthetic routes for 6-Bromo-2-propylquinolin-4-amine, and how are structural ambiguities resolved during characterization?

The synthesis typically involves halogenation and alkylation reactions on the quinoline scaffold. For example, bromination at the 6-position can be achieved using bromine or N-bromosuccinimide under controlled conditions, while the propyl group is introduced via nucleophilic substitution or cross-coupling reactions. Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity, with mass spectrometry (HRMS) validating molecular weight. Discrepancies in spectral data (e.g., unexpected coupling patterns) may arise from rotational isomers or impurities; these are resolved by optimizing reaction conditions or employing 2D NMR techniques like COSY or NOESY .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Standard protocols include in vitro assays against pathogen or cancer cell lines, with IC₅₀ values calculated via dose-response curves. For antimicrobial activity, minimum inhibitory concentration (MIC) assays are performed using broth microdilution. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity. Data interpretation requires normalization to controls (e.g., DMSO vehicle) and statistical validation (e.g., ANOVA with post-hoc tests) to distinguish true activity from artifacts .

Advanced Research Questions

Q. How do substitution patterns (e.g., bromo vs. chloro, propyl vs. methyl) influence the compound’s reactivity and bioactivity?

Comparative studies using analogs (e.g., 6-chloro-2-methylquinolin-4-amine) reveal that bromine’s higher electronegativity enhances electrophilic reactivity in cross-coupling reactions, while the propyl group improves lipophilicity, affecting membrane permeability in biological assays. Structure-activity relationship (SAR) models, supported by molecular docking or QSAR calculations , quantify these effects. For instance, bromine at position 6 may sterically hinder binding to certain enzyme pockets, as shown in docking simulations with cytochrome P450 isoforms .

Q. What experimental and computational strategies resolve contradictions in crystallographic or spectroscopic data?

For crystallographic ambiguities (e.g., disordered atoms), SHELXL refinement with restraints (DFIX, ISOR) and Hirshfeld surface analysis can model partial occupancy or thermal motion. When spectroscopic data conflicts with computational predictions (e.g., DFT-calculated vs. observed NMR shifts), solvent effects or tautomeric equilibria must be considered. Triangulating data from multiple techniques (e.g., X-ray, NMR, IR) and validating against benchmark datasets (e.g., Cambridge Structural Database) minimizes misinterpretation .

Q. How should researchers design experiments to address discrepancies in biological activity across independent studies?

Contradictions often stem from variability in assay conditions (e.g., cell passage number, serum concentration). A rigorous approach includes:

  • Replicating experiments under identical protocols.
  • Using orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence).
  • Applying chemical stability tests (HPLC monitoring) to rule out compound degradation.
  • Publishing raw data and metadata (e.g., cell line authentication, solvent batch details) to enable cross-study validation .

Methodological Considerations

  • Synthetic Optimization : Use kinetic studies (e.g., reaction monitoring via TLC/GC-MS) to identify rate-limiting steps.
  • Data Validation : Employ principal component analysis (PCA) to cluster biological replicates and detect outliers.
  • Structural Refinement : Leverage SHELXE for automated phase extension in low-resolution crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.